molecular formula C10H22N2 B13803750 2,5-Dipropylpiperazine CAS No. 6506-62-3

2,5-Dipropylpiperazine

Cat. No.: B13803750
CAS No.: 6506-62-3
M. Wt: 170.30 g/mol
InChI Key: JQZPCMFJWFUIAY-UHFFFAOYSA-N
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Description

2,5-Dipropylpiperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dipropylpiperazine typically involves the reaction of piperazine with propyl halides under basic conditions. One common method is the alkylation of piperazine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dipropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the propyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced propyl groups.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

2,5-Dipropylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dipropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve cells and resulting in a calming effect.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpiperazine: Similar structure but with methyl groups instead of propyl groups.

    2,5-Diethylpiperazine: Contains ethyl groups instead of propyl groups.

    2,5-Dibutylpiperazine: Features butyl groups instead of propyl groups.

Uniqueness

2,5-Dipropylpiperazine is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties

Properties

CAS No.

6506-62-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2,5-dipropylpiperazine

InChI

InChI=1S/C10H22N2/c1-3-5-9-7-12-10(6-4-2)8-11-9/h9-12H,3-8H2,1-2H3

InChI Key

JQZPCMFJWFUIAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC(CN1)CCC

Origin of Product

United States

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